molecular formula C25H30N2O4 B3198610 Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]- CAS No. 1016036-76-2

Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]-

Cat. No.: B3198610
CAS No.: 1016036-76-2
M. Wt: 422.5 g/mol
InChI Key: MQGMMWDNSQLQMZ-UHFFFAOYSA-N
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Description

This compound features a benzamide scaffold with two distinct structural domains:

  • Aminoalkyl side chain: The N-substituent includes a branched 3-methylbutyl chain bearing a dimethylamino group at position 2. This moiety enhances solubility and may facilitate interactions with enzymatic targets via hydrogen bonding or electrostatic interactions.
  • Benzopyran-oxy-methyl group: The 4-position of the benzamide is substituted with a 4-methyl-2-oxo-2H-1-benzopyran (a coumarin derivative) linked via an oxymethyl group.

Properties

IUPAC Name

N-[2-(dimethylamino)-3-methylbutyl]-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-16(2)22(27(4)5)14-26-25(29)19-8-6-18(7-9-19)15-30-20-10-11-21-17(3)12-24(28)31-23(21)13-20/h6-13,16,22H,14-15H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGMMWDNSQLQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)NCC(C(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzamide derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties. The compound Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]- (CAS: 1016036-76-2) is a complex structure that has garnered attention for its potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The chemical formula of this compound is C25H30N2O4C_{25}H_{30}N_{2}O_{4} with a molecular weight of 422.52 g/mol. The structure features a benzamide core substituted with a dimethylamino group and a benzopyran moiety, which is pivotal for its biological activity.

Antifungal Activity

Recent studies have demonstrated that benzamide derivatives exhibit significant antifungal properties. For instance, a series of benzamides were synthesized and tested against various fungal strains:

CompoundFungal StrainInhibition Rate (%) at 50 mg/L
7hBotrytis cinerea90.5
7eAlternaria solani50.0
7dSclerotinia sclerotiorum66.7

In these tests, compound 7h outperformed the standard fungicide fluxapyroxad, showcasing its potential as an effective antifungal agent .

Insecticidal Activity

The compound's larvicidal activity was also evaluated against mosquito larvae. The results indicated that certain derivatives showed high larvicidal effectiveness:

CompoundConcentration (mg/L)Death Rate (%)
7a10100
7b1010
7c100

At a concentration of 10 mg/L, several compounds achieved complete mortality of mosquito larvae, suggesting their utility in pest control .

The biological activity of benzamide derivatives is often attributed to their ability to interact with specific biological targets within pathogens. For instance, the presence of the benzopyran moiety enhances the binding affinity to fungal enzymes involved in cell wall synthesis, leading to increased antifungal efficacy .

Case Studies

  • Fungal Resistance : A study highlighted the effectiveness of compound 7h against resistant strains of Botrytis cinerea, indicating its potential role in integrated pest management strategies.
  • Toxicity Assessment : Toxicological evaluations on zebrafish embryos revealed that while some derivatives exhibit potent biological activity, they also require careful assessment regarding their environmental impact and safety profiles .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Influence: The target benzamide's benzopyran core differs from benzofuranone () and benzoxazole (), which may alter target selectivity. Benzopyrans, common in coumarin derivatives, often exhibit anticoagulant or antioxidant activity, whereas benzofuranones are linked to HDAC inhibition . Triazine () and quinazoline () cores prioritize multi-target engagement due to their planar structures, contrasting with the benzamide's linear substituents.

Substituent Effects: The dimethylamino-butyl chain in the target compound parallels tertiary amines in and , which enhance solubility and membrane permeability. However, the branched alkyl chain in the target may reduce metabolic clearance compared to straight-chain analogs . Benzopyran-oxy-methyl vs. benzoxazole-oxy (): The benzopyran's fused oxygen ring may confer greater rigidity and redox activity compared to benzoxazole’s nitrogen-containing heterocycle, influencing binding to hydrophobic enzyme pockets .

Pharmacological and Physicochemical Properties

Property Target Benzamide Benzofuranone HDAC Inhibitor Benzoxazole Anti-inflammatory
Molecular Weight (Da) ~450 (estimated) 438.5 384–420
LogP (Predicted) ~2.8 3.1 2.5–3.0
Solubility Moderate (amine-enhanced) Low (lipophilic core) Moderate (polar butanamide)
Biological Activity Hypothesized HDAC/kinase IC₅₀ = 0.8 µM (HDAC6) >50% inhibition of TNF-α at 10 µM

Mechanistic Insights:

  • HDAC Inhibition: ’s benzofuranone derivative (IC₅₀ = 0.8 µM for HDAC6) suggests that the target benzamide’s benzopyran group may compete with benzofuranone’s ketone for zinc binding in HDAC active sites. However, steric hindrance from the oxymethyl linker could reduce potency .
  • Anti-inflammatory Potential: ’s benzoxazoles inhibit LPS-induced TNF-α via NF-κB modulation. The target compound lacks the 4-amino-butanamide moiety critical for this activity, implying divergent mechanisms .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify regioselectivity of substituents (e.g., dimethylamino group at δ 2.2–2.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, ensuring no residual starting materials .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected within 1 ppm error) .

How do researchers resolve contradictions in spectroscopic data during characterization?

Advanced Research Question
Discrepancies (e.g., unexpected 1^1H NMR splitting patterns) are addressed by:

  • Multi-technique validation : Correlate NMR with IR (amide I band ~1650 cm1^{-1}) and X-ray crystallography .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts to identify misassignments .
  • Isotopic labeling : 15^15N-labeled analogs clarify ambiguous NOE correlations in crowded spectral regions .

What safety protocols are critical when handling reagents in its synthesis?

Basic Research Question

  • Hazard Analysis : Pre-reaction risk assessment for pyrophoric reagents (e.g., acyl chlorides) and toxic intermediates .
  • Ventilation : Use fume hoods for volatile solvents (e.g., CH3_3CN) and acid scavengers (e.g., NaHCO3_3) to mitigate inhalation risks .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mandatory during quenching exothermic reactions .

What computational methods predict the physicochemical properties of this benzamide derivative?

Advanced Research Question

  • McGowan’s Volume (mcvol) : Estimates solubility in lipid membranes using fragment-based contributions .
  • Critical Temperature (Tc) : Calculated via group contribution methods for phase behavior under high-pressure conditions .
  • LogP : Predicted using software like ChemAxon or ACD/Labs to optimize pharmacokinetic properties .

How is the benzopyran moiety synthesized and integrated into the benzamide scaffold?

Basic Research Question

  • Benzopyran synthesis : Cyclization of 7-hydroxy-4-methylcoumarin with α,β-unsaturated ketones under acidic conditions .
  • Coupling : Mitsunobu reaction links the benzopyran oxygen to the methylbutyl chain, using DIAD/TPP as reagents .

What strategies improve yields in multi-step syntheses of this compound?

Advanced Research Question

  • Catalyst screening : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether bonds with >80% yield .
  • Solvent optimization : DMF enhances nucleophilicity in SN2 reactions compared to THF .
  • In-line monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .

How do steric effects influence the enantiomeric purity of the dimethylamino side chain?

Advanced Research Question

  • Chiral resolution : Use of (S)-BINOL-derived catalysts in asymmetric synthesis to minimize racemization .
  • Dynamic kinetic resolution (DKR) : Racemization inhibitors (e.g., TEMPO) stabilize the desired enantiomer during amide formation .

How does X-ray crystallography inform structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Conformational analysis : Crystal structures reveal intramolecular H-bonds between the benzopyran carbonyl and amide NH, stabilizing bioactive conformers .
  • Packing interactions : π-Stacking of aromatic rings influences solubility and crystallinity, guiding salt/cocrystal formulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]-

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